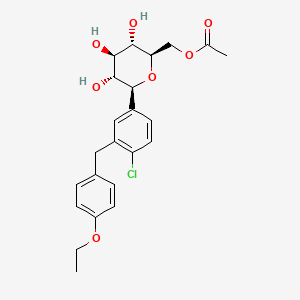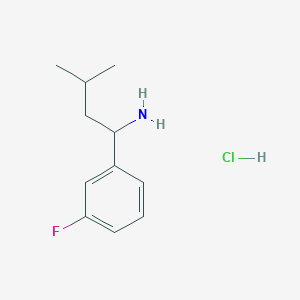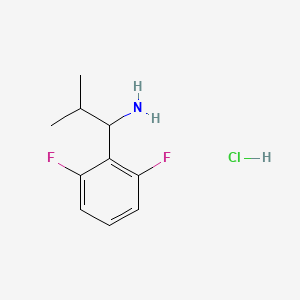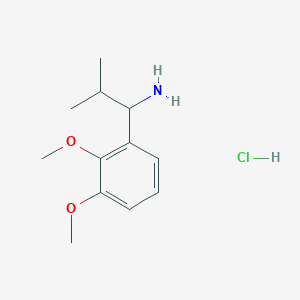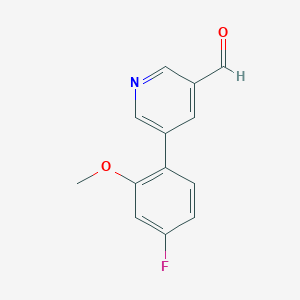
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde
Descripción general
Descripción
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, also known as FMPCA, is a pyridine derivative with potential applications in various fields of research and industry. It has a molecular formula of C13H10FNO2 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with a fluoro group, a methoxy group, and a carboxaldehyde group .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The chemical serves as a precursor in the synthesis of novel compounds with potential applications in various fields. For instance, research on the synthesis of Schiff bases and their antimicrobial activity involves related compounds, demonstrating the role of such chemicals in developing new antimicrobial agents (Puthran et al., 2019).
- Another study explored the solid-state photobehavior of pyridine-3-carboxaldehydes, including their conformational control and photoenolization, highlighting their potential in photophysical and photochemical applications (Mal et al., 2003).
Medicinal Chemistry Applications
- The compound has been indirectly involved in studies focused on serotonin receptors in the brain, contributing to the understanding of neurological conditions and the development of molecular imaging probes for diseases like Alzheimer's (Kepe et al., 2006).
Material Science and Photophysical Properties
- In material science, derivatives of pyridine-3-carboxaldehyde have been investigated for their electrochemical and photophysical properties, contributing to the development of novel materials for electronic and photonic applications (Altinolcek et al., 2021).
Catalysis and Organic Synthesis
- The compound and its derivatives have been utilized in catalytic processes and organic synthesis, demonstrating their versatility and importance in facilitating chemical reactions and synthesizing new compounds (Kaloğlu & Kaloğlu, 2021).
Corrosion Inhibition
- Thiazole-based pyridine derivatives, related to the compound , have been studied for their potential as corrosion inhibitors for mild steel, indicating the compound's utility in industrial applications (Chaitra, Mohana, & Tandon, 2016).
Propiedades
IUPAC Name |
5-(4-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-5-11(14)2-3-12(13)10-4-9(8-16)6-15-7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLRPLXWDVCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


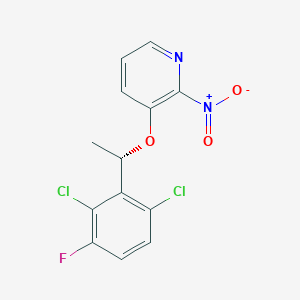

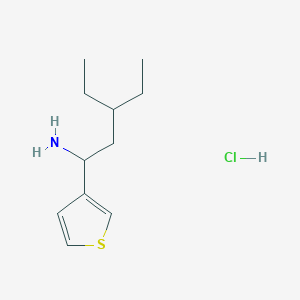
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)
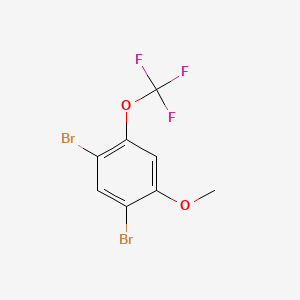

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)
